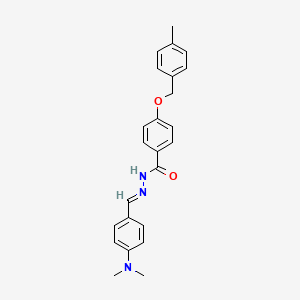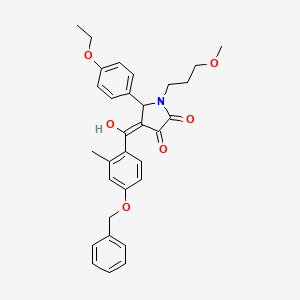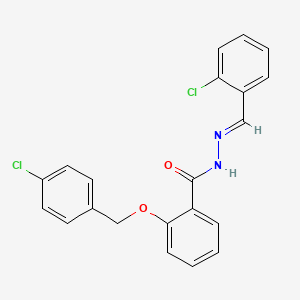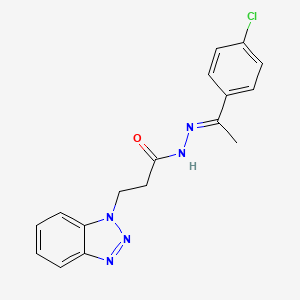![molecular formula C27H27N5O3S B12014915 N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014915.png)
N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(E)-(4-etoxi-fenil)metilideno]-2-{[4-(4-etoxi-fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un complejo compuesto orgánico con aplicaciones potenciales en varios campos de investigación científica. Este compuesto presenta un anillo de triazol, que es conocido por su estabilidad y versatilidad en reacciones químicas. La presencia de grupos etoxifenilo agrega a sus propiedades químicas únicas, lo que lo convierte en un tema de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(E)-(4-etoxi-fenil)metilideno]-2-{[4-(4-etoxi-fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida típicamente involucra múltiples pasos. Un método común incluye la condensación de 4-etoxibenzaldehído con 2-{[4-(4-etoxi-fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida en condiciones ácidas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, con la adición de un catalizador como el ácido acético para facilitar el proceso de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(E)-(4-etoxi-fenil)metilideno]-2-{[4-(4-etoxi-fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Los grupos etoxifenilo pueden participar en reacciones de sustitución nucleófila, donde el grupo etoxi es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en presencia de un catalizador como el ácido acético.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones en investigación científica
N'-[(E)-(4-etoxi-fenil)metilideno]-2-{[4-(4-etoxi-fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático o como ligando en ensayos bioquímicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Aplicaciones Científicas De Investigación
N’-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
El mecanismo de acción de N'-[(E)-(4-etoxi-fenil)metilideno]-2-{[4-(4-etoxi-fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a iones metálicos o sitios activos de enzimas, inhibiendo su actividad. Los grupos etoxifenilo pueden mejorar la afinidad de unión y la especificidad del compuesto. Además, el compuesto puede interferir con las vías celulares, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-(4-metoxifenil)metilideno]-2-{[4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N'-[(E)-(4-etilfenil)metilideno]-2-{[4-(4-etilfenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- **N'-[(E)-(4-metilfenil)metilideno]-2-{[4-(4-metilfenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Unicidad
N'-[(E)-(4-etoxi-fenil)metilideno]-2-{[4-(4-etoxi-fenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es único debido a la presencia de grupos etoxi, que pueden influir en su solubilidad, reactividad y actividad biológica. La combinación del anillo de triazol y los grupos etoxifenilo proporciona un perfil químico distinto que lo distingue de compuestos similares.
Propiedades
Fórmula molecular |
C27H27N5O3S |
|---|---|
Peso molecular |
501.6 g/mol |
Nombre IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-[[4-(4-ethoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H27N5O3S/c1-3-34-23-14-10-20(11-15-23)18-28-29-25(33)19-36-27-31-30-26(21-8-6-5-7-9-21)32(27)22-12-16-24(17-13-22)35-4-2/h5-18H,3-4,19H2,1-2H3,(H,29,33)/b28-18+ |
Clave InChI |
XBZACBUEERERNW-MTDXEUNCSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
SMILES canónico |
CCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12014856.png)
![2-(Allylamino)-3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12014859.png)

![(5Z)-3-cyclopentyl-5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014866.png)




![5-(3-Isopropoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12014878.png)
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 3,4-dichlorobenzoate](/img/structure/B12014884.png)
![N'-[(E)-(3-bromophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B12014888.png)

![(5Z)-3-cyclohexyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12014905.png)
